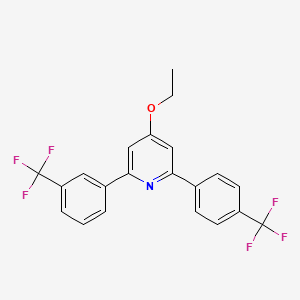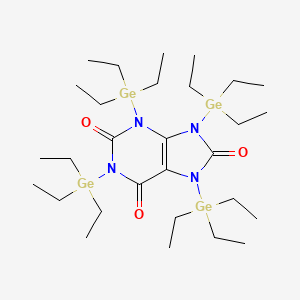
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a complex organogermanium compound It is characterized by the presence of four triethylgermyl groups attached to a purine trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine trione core.
Introduction of Triethylgermyl Groups: The triethylgermyl groups are introduced through a series of substitution reactions. This involves the use of triethylgermanium chloride as a reagent.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reactions are often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium species.
Substitution: The triethylgermyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the purine core.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-viral activities, is ongoing.
Industry: It may find applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects is not fully understood. it is believed to involve interactions with molecular targets such as enzymes or receptors. The triethylgermyl groups may play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,3,7,9-Tetrakis(trimethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with trimethylgermyl groups instead of triethylgermyl groups.
1,3,7,9-Tetrakis(triethylsilyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with triethylsilyl groups instead of triethylgermyl groups.
Uniqueness
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties may include altered reactivity, stability, and potential biological activity compared to similar compounds with different substituents.
属性
CAS 编号 |
126364-47-4 |
|---|---|
分子式 |
C29H60Ge4N4O3 |
分子量 |
803.3 g/mol |
IUPAC 名称 |
1,3,7,9-tetrakis(triethylgermyl)purine-2,6,8-trione |
InChI |
InChI=1S/C29H60Ge4N4O3/c1-13-30(14-2,15-3)34-25-26(35(28(34)39)31(16-4,17-5)18-6)36(32(19-7,20-8)21-9)29(40)37(27(25)38)33(22-10,23-11)24-12/h13-24H2,1-12H3 |
InChI 键 |
FCWIKPSZRBZUHM-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)N1C2=C(N(C1=O)[Ge](CC)(CC)CC)N(C(=O)N(C2=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


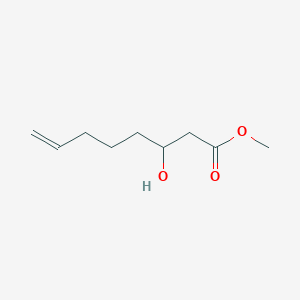

![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
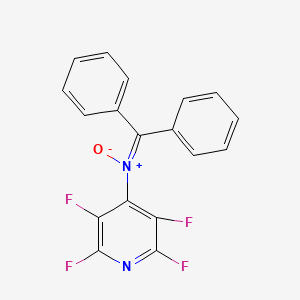

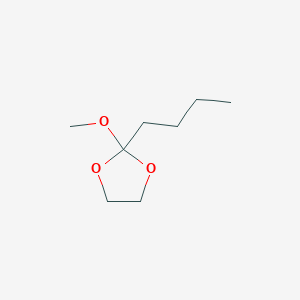
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
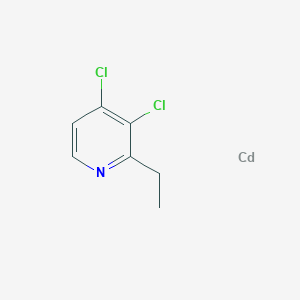
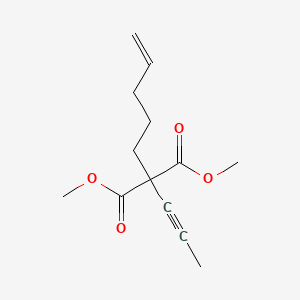

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
